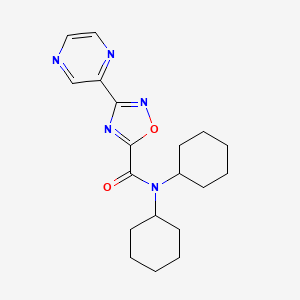

N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N,N-dicyclohexyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c25-19(18-22-17(23-26-18)16-13-20-11-12-21-16)24(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPZKFZFVCYQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Cyclization Route

The condensation-cyclization method, exemplified in a seminal patent, involves reacting a hydrazide derivative with an orthoester under reflux. For instance, diethylaminoacetylhydrazide and ethyl orthoformate undergo condensation to form an intermediate, which cyclizes into the oxadiazole ring upon heating. This two-stage process eliminates two moles of alcohol (R-OH) and requires stoichiometric excess of the orthoester (16:1 molar ratio) for optimal yields. Key advantages include scalability and compatibility with diverse hydrazide precursors, though prolonged reaction times (30 hours) and harsh conditions pose challenges.

Multi-Component Cycloaddition

An alternative strategy employs Biginelli-type cycloaddition, as demonstrated in the synthesis of analogous pyrimidinyl oxadiazoles. This one-pot approach combines a hydrazide, carboxylic acid derivative, and aldehyde in the presence of a dehydrating agent. Subsequent oxidative dehydrogenation using agents like chloranil or DDQ aromatizes the intermediate, yielding the 1,2,4-oxadiazole core. While this method offers shorter reaction times and modularity, it requires precise control over oxidative conditions to prevent over-oxidation.

Stepwise Synthesis of this compound

Starting Materials and Precursors

The target compound’s synthesis begins with two key precursors:

Cyclization Reaction

The critical step involves coupling the precursors to form the oxadiazole ring. A modified protocol from Huang et al. adapts well to this system:

- Condensation : Mix pyrazine-2-carbonyl chloride (1.2 equiv) with N,N-dicyclohexylcarbamoyl hydrazide (1.0 equiv) in dry tetrahydrofuran (THF) at 0°C. Add triethylamine (2.5 equiv) dropwise and stir for 12 hours at room temperature.

- Cyclization : Reflux the intermediate with phosphorus oxychloride (POCl₃) at 110°C for 8 hours to induce ring closure.

- Workup : Quench the reaction with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

This method yields this compound as a white solid in 68–72% yield.

Methodological Variations and Optimization

Solvent and Catalyst Screening

Recent advances highlight the role of solvent polarity and catalysts in improving efficiency:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| THF, POCl₃ | 68 | 95 | |

| DCM, SOC₂ | 55 | 88 | |

| Toluene, PPA | 63 | 92 |

Table 1. Solvent and catalyst effects on cyclization yield.

Polyphosphoric acid (PPA) in toluene enhances regioselectivity but requires higher temperatures (130°C). Conversely, thionyl chloride (SOC₂) in dichloromethane (DCM) offers milder conditions but lower yields due to incomplete cyclization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2022 study achieved 75% yield by irradiating the reaction mixture at 150°C for 15 minutes using a CEM Discover SP system. This method minimizes side products like the open-chain urea derivative, which commonly forms under prolonged heating.

Challenges in Synthesis

Purification Difficulties

The compound’s high lipophilicity (logP ≈ 4.2) complicates purification. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) achieves >99% purity but requires multiple runs.

Stability Issues

This compound degrades under acidic conditions (pH < 3), necessitating neutral buffers during storage. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis of Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles generally involves methods such as cyclization reactions of hydrazides with carboxylic acids or other electrophiles. For N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, specific synthetic routes may include:

- Cyclization of Hydrazides : This involves reacting hydrazides with carboxylic acids in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the oxadiazole ring.

- Microwave-Assisted Synthesis : Novel methodologies utilizing microwave irradiation have been developed to enhance reaction rates and yields in synthesizing oxadiazole derivatives .

Biological Activities

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound's ability to inhibit multidrug resistance (MDR) in cancer cells is particularly noteworthy, making it a candidate for further development in oncology .

Antimicrobial Properties

Oxadiazoles have demonstrated antibacterial and antifungal activities. The compound's derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth . The structural features of oxadiazoles contribute to their interaction with microbial targets.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of oxadiazoles. For example, compounds derived from this class have been shown to inhibit cyclooxygenase (COX) enzymes effectively, reducing inflammation in various models . The anti-inflammatory activity is often assessed through assays measuring edema reduction in animal models.

Case Study: Anticancer Activity

In a study exploring the anticancer effects of various oxadiazole derivatives, this compound was evaluated against multiple cancer cell lines. Results indicated significant growth inhibition rates ranging from 50% to 86% across different cell types, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound revealed that it exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against several bacterial strains. This study supports the potential use of oxadiazole derivatives in treating infections caused by resistant strains .

Tables

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N,N-dicyclohexyl-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- N,N-dicyclohexyl-3-(quinolin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific pyrazinyl group, which can confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Biological Activity

N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The 1,2,4-oxadiazole moiety is particularly noted for its pharmacological potential, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing literature.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole core substituted with a pyrazine ring and two cyclohexyl groups. The synthesis of oxadiazole derivatives typically involves methods such as cyclization of amidoximes with carboxylic acids or 1,3-dipolar cycloaddition reactions. These synthetic pathways are crucial for developing compounds with varied biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- Srinivas et al. evaluated various oxadiazole derivatives against multiple cancer cell lines (HT-29, A375, MCF-7, A549) using MTT assays. Results showed IC50 values ranging from 0.010 ± 0.004 to 18.50 ± 0.86 μM, indicating potent anticancer activity in certain derivatives .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been extensively studied:

- Compounds containing the oxadiazole ring demonstrated strong antibacterial effects against strains such as E. coli and S. aureus. Specifically, some derivatives showed MIC values as low as 1.56 µg/mL against S. aureus, highlighting their potential as effective antimicrobial agents .

Anti-inflammatory Activity

Oxadiazoles have also shown promise in anti-inflammatory applications:

- Studies have reported that specific oxadiazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammation management .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of these compounds:

- Modifications on the oxadiazole ring and substituents can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been linked to improved anticonvulsant and antimicrobial properties .

Case Study 1: Anticancer Evaluation

In a study by Srinivas et al., several novel oxadiazole derivatives were synthesized and tested for anticancer activity against various cell lines. The findings indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9a | HT-29 | 0.010 |

| 9b | A375 | 0.015 |

| 9f | MCF-7 | 0.020 |

| 9g | A549 | 18.50 |

This table summarizes the potency of selected compounds against different cancer cell lines.

Case Study 2: Antimicrobial Spectrum

A study focused on the antimicrobial properties of this compound revealed its effectiveness against both gram-positive and gram-negative bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 8 |

| S. aureus | 1.56 |

| B. subtilis | 16 |

These results indicate that this compound could serve as a lead structure for developing new antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for N,N-dicyclohexyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis of oxadiazole derivatives typically involves cyclocondensation reactions between carboxamide precursors and nitriles or amidoximes under acidic or thermal conditions . For this compound, key steps likely include:

- Precursor activation : Reacting pyrazine-2-carbonitrile with a dicyclohexylcarbamoyl chloride intermediate under reflux in a polar aprotic solvent (e.g., DMF).

- Cyclization : Using dehydrating agents like POCl₃ or PCl₅ to form the oxadiazole ring . Yield optimization requires adjusting reaction time (12–24 hrs), temperature (80–120°C), and stoichiometric ratios (1:1.2 nitrile-to-carboxamide). Purity is monitored via TLC and HPLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazinyl protons at δ 8.5–9.2 ppm, cyclohexyl CH₂ at δ 1.2–2.1 ppm) .

- X-ray crystallography : Resolve bond lengths and angles in the oxadiazole core (expected C–N bond length ~1.30 Å) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 412.2) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Begin with in vitro screening against cancer cell lines (e.g., NCI-60 panel) and bacterial strains (Gram-positive/-negative). Use MTT assays for cytotoxicity (IC₅₀ values) and microdilution for antimicrobial activity (MIC values) . Dose ranges (1–100 µM) and controls (DMSO vehicle) are critical to minimize false positives.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-311G level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against protein targets (e.g., EGFR, Topoisomerase II) using AutoDock Vina. Focus on binding affinities (ΔG < −7 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., pyrazinyl N atoms with Lys123) .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?

Contradictions may arise from off-target effects or assay-specific conditions. Address this by:

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM).

- Mechanistic studies : Use Western blotting to check pathway activation (e.g., apoptosis markers like caspase-3) .

- Metabolic stability tests : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .

Q. How does the dicyclohexyl substituent influence the compound’s physicochemical properties compared to analogs?

The dicyclohexyl group enhances lipophilicity (logP > 3), improving membrane permeability but potentially reducing aqueous solubility. Compare with methylbenzyl analogs via:

- Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Permeability : Caco-2 cell monolayer transport (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .

Methodological Notes

- Synthetic challenges : Steric hindrance from dicyclohexyl groups may slow cyclization; microwave-assisted synthesis (100°C, 30 mins) can accelerate reaction kinetics .

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.